molecular formula C9H10N2O2 B1439638 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid CAS No. 1219022-85-1

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid

Cat. No.: B1439638
CAS No.: 1219022-85-1
M. Wt: 178.19 g/mol
InChI Key: MIOXCERCZKNCNY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways that control cell survival and death . Furthermore, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular function and ultimately result in the desired therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome, and exceeding this threshold can result in detrimental effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of specific metabolites, which can influence cellular function and overall metabolism . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its activity and effectiveness . The distribution of this compound within different tissues can vary, affecting its therapeutic potential and side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid has a wide range of applications in scientific research:

Properties

IUPAC Name

1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOXCERCZKNCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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